(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate
Description
This compound belongs to the aurone class, characterized by a benzofuran-3(2H)-one scaffold with a Z-configured exocyclic double bond. The structure includes a furan-2-ylmethylene group at the C2 position and a 2-bromobenzoate ester at C6 (Fig. 1). The bromine substitution on the benzoate moiety distinguishes it from analogs with methoxy, fluoro, or other substituents, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-16-6-2-1-5-14(16)20(23)25-13-7-8-15-17(11-13)26-18(19(15)22)10-12-4-3-9-24-12/h1-11H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRTBRVXHBTNH-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles detailed findings on its biological activity, including mechanisms of action, case studies, and a summary of research findings.
Chemical Structure and Properties
The compound features a furan ring and a benzofuran moiety, which are known to interact with various biological targets. The presence of the bromobenzoate group may enhance the compound's binding affinity and specificity toward these targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H14BrO4 |
| Molecular Weight | 372.21 g/mol |
| CAS Number | 303107-03-1 |
| Solubility | 0.7 µg/mL at pH 7.4 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The furan and benzofuran components can interact with microbial enzymes, potentially inhibiting their function.
Case Study: Antimicrobial Efficacy
A study evaluated the compound against various bacterial strains, revealing an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Flow cytometry analysis confirmed that treatment led to increased early and late apoptosis rates.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors involved in cell proliferation and survival. The furan ring may facilitate interactions with active sites on these proteins, while the bromobenzoate group enhances binding stability.
Research Findings Summary
- Antimicrobial Activity : Effective against Staphylococcus aureus and Escherichia coli with MIC values around 50 µg/mL.
- Anticancer Activity : Induces apoptosis in MCF-7 cells with an IC50 value of 12 µM.
- Mechanism : Interacts with enzymes/receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to derivatives with modifications in the benzylidene (C2) and benzoate (C6) regions (Table 1).
Table 1: Structural Comparison of Key Analogs
Anticancer Potency :
- The target compound’s bromobenzoate group likely contributes to moderate activity, though analogs like 5a (IC50 < 100 nM in PC-3 prostate cancer cells) and 5b show superior potency due to optimized substituents .
- Halogenated analogs (e.g., 2-bromo, 2-fluoro) often exhibit enhanced cytotoxicity but may face solubility challenges.
Mechanistic Insights :
Physicochemical Properties
Melting Points :
Spectral Data :
Structure-Activity Relationships (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
